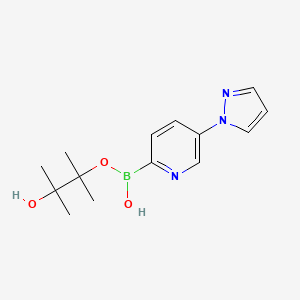
3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (5-(1h-pyrazol-1-yl)pyridin-2-yl)boronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (5-(1h-pyrazol-1-yl)pyridin-2-yl)boronate typically involves the reaction of 3-bromo-2,6-dimethylpyridine with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at a temperature range of 2-8°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using larger quantities of reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (5-(1h-pyrazol-1-yl)pyridin-2-yl)boronate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the boronate ester to its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the boronate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include boronic acids, alcohols, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (5-(1h-pyrazol-1-yl)pyridin-2-yl)boronate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is studied for its potential as a biological probe and in the development of boron-containing drugs.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in other therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (5-(1h-pyrazol-1-yl)pyridin-2-yl)boronate involves its interaction with molecular targets such as enzymes and receptors. The boronate group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in the context of enzyme inhibitors and drug development .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (2,6-dimethylpyridin-3-yl)boronate: Similar in structure but with different substituents on the pyridine ring.
2,3-dimethylbutan-2-yl-hydroxy-dimethylsilane: A related compound with a silicon atom instead of boron.
Uniqueness
3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (5-(1h-pyrazol-1-yl)pyridin-2-yl)boronate is unique due to the presence of both pyrazole and pyridine rings, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C14H20BN3O3 |
|---|---|
Peso molecular |
289.14 g/mol |
Nombre IUPAC |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-(5-pyrazol-1-ylpyridin-2-yl)borinic acid |
InChI |
InChI=1S/C14H20BN3O3/c1-13(2,19)14(3,4)21-15(20)12-7-6-11(10-16-12)18-9-5-8-17-18/h5-10,19-20H,1-4H3 |
Clave InChI |
GUHLBVUAACIBDH-UHFFFAOYSA-N |
SMILES canónico |
B(C1=NC=C(C=C1)N2C=CC=N2)(O)OC(C)(C)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















